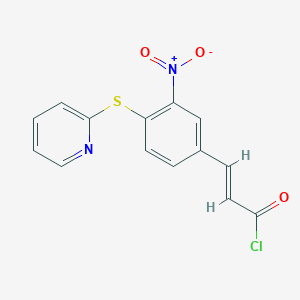

(E)-3-(3-Nitro-4-(pyridin-2-ylthio)phenyl)acryloyl chloride

Description

Properties

Molecular Formula |

C14H9ClN2O3S |

|---|---|

Molecular Weight |

320.8 g/mol |

IUPAC Name |

(E)-3-(3-nitro-4-pyridin-2-ylsulfanylphenyl)prop-2-enoyl chloride |

InChI |

InChI=1S/C14H9ClN2O3S/c15-13(18)7-5-10-4-6-12(11(9-10)17(19)20)21-14-3-1-2-8-16-14/h1-9H/b7-5+ |

InChI Key |

GSYGBEXUBYFAJP-FNORWQNLSA-N |

Isomeric SMILES |

C1=CC=NC(=C1)SC2=C(C=C(C=C2)/C=C/C(=O)Cl)[N+](=O)[O-] |

Canonical SMILES |

C1=CC=NC(=C1)SC2=C(C=C(C=C2)C=CC(=O)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of (E)-3-(3-Nitro-4-(pyridin-2-ylthio)phenyl)acryloyl chloride typically involves multiple steps. One common method starts with the preparation of the intermediate 3-nitro-4-(pyridin-2-ylthio)benzaldehyde. This intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to form the corresponding (E)-3-(3-nitro-4-(pyridin-2-ylthio)phenyl)acrylic acid. Finally, the acryloyl chloride is obtained by reacting the acrylic acid with thionyl chloride under reflux conditions .

Chemical Reactions Analysis

(E)-3-(3-Nitro-4-(pyridin-2-ylthio)phenyl)acryloyl chloride can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The acryloyl chloride moiety can react with nucleophiles such as amines or alcohols to form amides or esters, respectively.

Addition: The double bond in the acryloyl chloride can participate in Michael addition reactions with nucleophiles like thiols or amines.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, thionyl chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds containing acrylamide structures can exhibit anticancer properties. The incorporation of the pyridine and nitro groups may enhance the biological activity of (E)-3-(3-Nitro-4-(pyridin-2-ylthio)phenyl)acryloyl chloride. Studies have shown that similar compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression .

Enzyme Inhibition

This compound may serve as a lead structure for developing inhibitors targeting specific enzymes, such as PARP-1 (Poly ADP-ribose polymerase), which is involved in DNA repair mechanisms. Inhibitors of PARP-1 have been explored for their potential in treating cancers with defective DNA repair systems .

Organic Synthesis

Building Block for Complex Molecules

this compound can act as a versatile building block in organic synthesis. Its reactive acyl chloride functional group allows for further transformations, including nucleophilic substitutions and coupling reactions, facilitating the synthesis of more complex organic molecules .

Material Science

Polymer Chemistry

The acrylamide moiety can be utilized in polymer chemistry to create new materials with desirable properties. By copolymerizing this compound with other monomers, researchers can develop materials with tailored mechanical, thermal, and electrical properties suitable for various applications, including coatings and adhesives.

In Silico Studies

Recent advancements in computational chemistry have allowed researchers to perform in silico studies on the interactions of this compound with biological targets. These studies help predict the compound's behavior in biological systems and guide future experimental work by identifying potential binding sites and affinities .

Case Study 1: Anticancer Properties

A study investigated the anticancer effects of various acrylamide derivatives, including those similar to this compound. Results demonstrated significant cytotoxicity against breast cancer cell lines, suggesting that modifications to the existing structure could yield more potent derivatives.

Case Study 2: Enzyme Inhibition

Another research focused on synthesizing derivatives of this compound as potential PARP inhibitors. The study utilized molecular docking techniques to evaluate binding affinities, revealing promising candidates for further development in cancer therapeutics.

Mechanism of Action

The mechanism of action of (E)-3-(3-Nitro-4-(pyridin-2-ylthio)phenyl)acryloyl chloride is primarily related to its ability to form covalent bonds with nucleophilic sites in biological molecules. The acryloyl chloride moiety can react with amino groups in proteins, leading to the formation of stable amide bonds. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds. The nitro group can also participate in redox reactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The following table summarizes key structural differences and functional group impacts among related acryloyl chloride derivatives:

Key Observations :

- Nitro Group Position : The target compound’s 3-nitro substituent may induce distinct electronic effects compared to para-nitro analogs (e.g., in ), altering charge distribution and reactivity.

- Pyridin-2-ylthio Group : Unlike sulfur-containing compounds in or , the pyridine ring in the target compound could enable π-stacking or metal coordination, expanding its utility in supramolecular chemistry.

- Electron-Withdrawing vs. Electron-Donating Groups: Compounds with CF₃ () or NO₂ (target, ) exhibit heightened electrophilicity, whereas furyl () or methoxy groups () may increase nucleophilic susceptibility.

Corrosion Inhibition

- Nitro-containing acryloyl derivatives (e.g., ) demonstrate corrosion inhibition in acidic environments. The target compound’s nitro group may enhance adsorption onto metal surfaces, though its efficacy would depend on substituent positioning.

Biological Activity

(E)-3-(3-Nitro-4-(pyridin-2-ylthio)phenyl)acryloyl chloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article synthesizes available literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of chalcones, characterized by a conjugated system that contributes to its biological properties. The presence of a nitro group and a pyridine moiety is significant for its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the potential of chalcone derivatives, including this compound, in targeting cancer cell proliferation and survival pathways.

- Mechanism of Action :

- Case Studies :

- In vitro studies demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines, inducing apoptosis through mitochondrial pathways. Specifically, it was noted that compounds with similar structures could significantly reduce cell viability in breast and liver cancer models .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored.

- In Vitro Studies :

- Mechanism :

Efficacy Data

The following table summarizes the biological activities reported for this compound and related compounds:

Q & A

Q. Example Spectral Data :

- ¹H NMR (CDCl₃) : δ 8.5–8.7 (pyridine-H), 7.9–8.2 (nitrophenyl-H), 6.7–7.1 (acryloyl CH=CH, J = 15 Hz) .

What role does the nitro group play in modulating reactivity during functionalization?

Advanced Research Focus

The nitro group acts as both an electron-withdrawing group (EWG) and a directing group:

- EWG effect : Enhances electrophilicity of the phenyl ring, facilitating SNAr with pyridin-2-thiol .

- Steric/Electronic effects : May hinder subsequent reactions (e.g., acylation) unless positioned meta to reactive sites. Computational modeling (DFT) can predict regioselectivity in such systems .

Case Study :

In thiazine synthesis, nitro-substituted acryloyl derivatives showed reduced side reactions compared to non-nitro analogs due to stabilized transition states .

How should researchers address stability challenges during storage and handling?

Q. Methodological Guidance

Q. Stability Data :

| Condition | Degradation Time (50% loss) |

|---|---|

| Ambient light | <24 hours |

| –20°C (stabilized) | >6 months |

What supramolecular interactions dominate the crystal packing of this compound?

Advanced Research Focus

X-ray studies of similar acryloyl derivatives reveal:

Q. Structural Table :

| Interaction Type | Distance (Å) | Energy (kJ/mol) |

|---|---|---|

| π-π stacking | 3.7 | –15 to –20 |

| C–H···O | 2.8–3.0 | –5 to –10 |

How can computational methods aid in predicting reaction pathways for derivatives?

Q. Advanced Research Focus

- DFT calculations : Optimize transition states for SNAr or acylation steps (e.g., Gaussian09 with B3LYP/6-31G* basis set) .

- Molecular docking : Predict binding affinity if the compound is used in drug discovery (e.g., AutoDock Vina for enzyme inhibition studies) .

Case Study :

DFT analysis of a nitro-acryloyl derivative predicted a 20% higher activation barrier for hydrolysis compared to non-nitro analogs, aligning with experimental stability data .

How do batch vs. continuous flow systems impact synthetic efficiency?

Q. Contradiction Analysis

- Batch synthesis : Higher risk of exothermic runaway (e.g., acryloyl chloride polymerization) but allows larger-scale production .

- Flow synthesis : Improved heat transfer and safety, with yields >90% for acryloyl chloride formation .

Recommendation : Use flow systems for acryloylation steps to mitigate safety risks without compromising yield.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.